Cas no 62708-42-3 (benzaldehyde, 2-(2-propenyl)- (9ci))

benzaldehyde, 2-(2-propenyl)- (9ci) 化学的及び物理的性質
名前と識別子
-
- benzaldehyde, 2-(2-propenyl)- (9ci)
- 2-allyl benzaldehyde
- 2-allyl-benzaldehyde
- AC1L75FJ
- AG-G-30779
- BENZALDEHYDE, 2-(2-PROPENYL)-
- CTK5B5705
- NSC314072
- o-allylbenzaldehyde
- 2-(Prop-2-en-1-yl)benzaldehyde
-
- MDL: MFCD18824313
計算された属性
- せいみつぶんしりょう: 146.0732
じっけんとくせい
- PSA: 17.07
benzaldehyde, 2-(2-propenyl)- (9ci) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698342-2.5g |
2-(prop-2-en-1-yl)benzaldehyde |
62708-42-3 | 95% | 2.5g |
$1539.0 | 2023-03-10 | |
Enamine | EN300-698342-0.05g |
2-(prop-2-en-1-yl)benzaldehyde |
62708-42-3 | 95% | 0.05g |
$182.0 | 2023-03-10 | |
Enamine | EN300-698342-0.1g |
2-(prop-2-en-1-yl)benzaldehyde |
62708-42-3 | 95% | 0.1g |
$272.0 | 2023-03-10 | |
Enamine | EN300-698342-0.5g |
2-(prop-2-en-1-yl)benzaldehyde |
62708-42-3 | 95% | 0.5g |
$613.0 | 2023-03-10 | |
abcr | AB547672-250 mg |
2-(Prop-2-en-1-yl)benzaldehyde; . |
62708-42-3 | 250MG |
€219.00 | 2023-04-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OE766-50mg |
benzaldehyde, 2-(2-propenyl)- (9ci) |
62708-42-3 | 95% | 50mg |
264.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OE766-100mg |
benzaldehyde, 2-(2-propenyl)- (9ci) |
62708-42-3 | 95% | 100mg |
749CNY | 2021-05-07 | |
Ambeed | A1122910-100mg |
2-(Prop-2-en-1-yl)benzaldehyde |
62708-42-3 | 95% | 100mg |
$78.0 | 2024-04-18 | |
Aaron | AR00EDBC-5g |
Benzaldehyde, 2-(2-propenyl)- (9CI) |
62708-42-3 | 95% | 5g |
$1021.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1767046-10g |
2-(Prop-2-en-1-yl)benzaldehyde |
62708-42-3 | 98% | 10g |
¥11450.00 | 2024-05-06 |
benzaldehyde, 2-(2-propenyl)- (9ci) 関連文献
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1. Synthesis and reactions of Biginelli-compounds. Part 14.1 A rhodium-induced cyclization–cycloaddition sequence for the construction of conformationally rigid calcium channel modulators of the dihydropyrimidine typeBirgit Jauk,Ferdinand Belaj,C. Oliver Kappe J. Chem. Soc. Perkin Trans. 1 1999 307
-
Elizabeth J. Diana,U. S. Kanchana,Thomas V. Mathew Org. Biomol. Chem. 2021 19 7995
-
Shao-Chi Lee,Lin Guo,Magnus Rueping Chem. Commun. 2019 55 14984
-
Ilyas A. Berhane,Ameya S. Burde,Jonathan J. Kennedy-Ellis,Eva Zurek,Sherry R. Chemler Chem. Commun. 2021 57 10099
-
Mingchang Wu,Junhang Yang,Fang Luo,Cungui Cheng,Gangguo Zhu Org. Biomol. Chem. 2019 17 5684
-
Xiaoqiang Hu,Xin Ma,Zhongbao Jian Polym. Chem. 2019 10 1912
-
Miao-Chang Liu,Wei Liu,Hua-Yue Wu,Yun-Bing Zhou,Qiuping Ding,Yiyuan Peng Org. Chem. Front. 2020 7 487
-
Suven Das,Arpita Dutta RSC Adv. 2022 12 33365
-
Jie Sheng,Jidan Liu,Liuqing Chen,Lingling Zhang,Liyao Zheng,Xingchuan Wei Org. Chem. Front. 2019 6 1471
-
10. Synthesis of dihydroindeno[1,2-c]isochromene via cascade cyclization and Friedel–Crafts reactionAnil K. Saikia,Priya Ghosh,Manash Jyoti Deka,Madhurjya Borah RSC Adv. 2016 6 106656
benzaldehyde, 2-(2-propenyl)- (9ci)に関する追加情報
Benzaldehyde, 2-(2-propenyl)- (9CI) - A Comprehensive Overview
Benzaldehyde, 2-(2-propenyl)- (9CI), also known by its CAS number 62708-42-3, is a versatile organic compound with significant applications in various industries. This compound, often referred to as cinnamaldehyde in its common name, is a naturally occurring aldehyde with the molecular formula C9H8O. Its structure consists of a benzene ring attached to an aldehyde group via a propenyl chain, which gives it unique chemical and physical properties.
The compound is widely recognized for its role in the flavor and fragrance industry due to its distinctive aroma. It is naturally present in cinnamon oil and is commonly used as a food additive and in perfumery. Recent studies have highlighted its potential in the development of bio-based materials and as a precursor for synthesizing advanced pharmaceutical compounds.
Cinnamaldehyde exhibits strong antioxidant properties, making it a subject of interest in biomedical research. According to recent findings, it has been shown to inhibit certain types of cancer cells by modulating cellular signaling pathways. This has opened new avenues for its application in drug development.
In terms of synthesis, cinnamaldehyde can be produced through various methods, including the oxidation of cinnamyl alcohol or via the Perkin reaction. The choice of synthesis method depends on the desired purity and scale of production. Recent advancements in catalytic processes have improved the efficiency and sustainability of these methods.
The compound's stability under various conditions is another area of active research. Studies have shown that cinnamaldehyde can degrade under UV light or high temperatures, which has implications for its storage and application in heat-sensitive environments. Researchers are exploring encapsulation techniques to enhance its stability without compromising its bioactivity.
In the context of environmental applications, cinnamaldehyde has been investigated for its ability to act as a natural preservative and biocide. Its effectiveness against microbial growth has been validated in several studies, making it a promising alternative to synthetic preservatives.
The global market for cinnamaldehyde continues to grow, driven by increasing demand from the food, cosmetic, and pharmaceutical industries. According to market analysis reports, the demand is expected to rise further due to its expanding range of applications and the growing preference for natural ingredients.
In conclusion, Benzaldehyde, 2-(2-propenyl)- (9CI) or cinnamaldehyde, is a multifaceted compound with a wide range of applications across various sectors. Its unique properties and ongoing research into new uses ensure that it remains a key focus in both industrial and academic settings.
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